Eseridine
Overview
Description
Eseridine, also known as geneserine, is a well-known anticholinergic agent. It has been used in therapy as a gastrointestinal antispastic and as an inhibitor of cholinesterase activity. This compound has been studied for its potential in treating dyspepsia and other gastric disorders, as well as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eseridine can be synthesized through a series of chemical reactions involving the starting material physostigmine. The synthesis involves the oxidation of physostigmine to form eserine oxide, followed by the reduction of eserine oxide to produce this compound. The reaction conditions typically involve the use of oxidizing and reducing agents under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product. The production facilities are equipped with advanced technologies to handle the chemical reactions safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: Eseridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form eserine oxide.
Reduction: Eserine oxide can be reduced back to this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Controlled temperature, pH, and solvent conditions to ensure the desired reaction pathway.
Major Products Formed:
Eserine Oxide: Formed through the oxidation of this compound.
Reduced this compound: Formed through the reduction of eserine oxide.
Scientific Research Applications
Eseridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving cholinesterase inhibitors.
Biology: Studied for its effects on cholinesterase activity and its potential therapeutic applications.
Medicine: Investigated for its potential in treating Alzheimer’s disease, dyspepsia, and other gastric disorders.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Eseridine exerts its effects by inhibiting the activity of cholinesterase enzymes. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets of this compound include acetylcholinesterase and butyrylcholinesterase, which are key enzymes involved in the breakdown of acetylcholine .
Comparison with Similar Compounds
- Physostigmine
- Neostigmine
- Pyridostigmine
- Rivastigmine
Eseridine’s unique properties and applications make it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBHDDBNEKKMJH-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN(O[C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25573-43-7 | |
Record name | 1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, 6-(N-methylcarbamate), (4aS,9aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25573-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eseridine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025573437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eseridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Eseridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW9S78L4M8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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